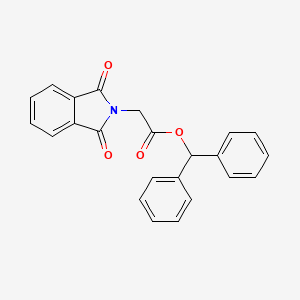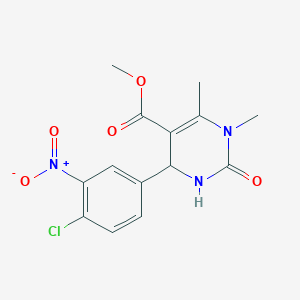![molecular formula C18H13BrClNO2S2 B4059434 4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Übersicht
Beschreibung
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C18H13BrClNO2S2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.92596 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has shown promising applications in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, demonstrate potential as Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Cytotoxicity Studies
Silver complexes derived from p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) precursors have been investigated for their antimicrobial and cytotoxic properties. These complexes exhibit high antibacterial activity and were explored for their potential IC50 values in vitro against Caki-1 cell lines, demonstrating promising results for further exploration in medical applications (Patil et al., 2010).
Corrosion Inhibition
Density Functional Theory (DFT) and Monte Carlo simulation studies on Schiff bases as corrosion inhibitors for steel in acid media have provided insights into their inhibition performance. Electronic parameters relevant to their inhibition activity were computed, offering a theoretical basis for their application in protecting metals against corrosion (Obot, Kaya, Kaya, & Tüzün, 2016).
Antimicrobial and Anticancer Properties
Further research on nitrogen heterocycles with antimicrobial activity revealed the synthesis of compounds via cyclization of benzaldehyde derivatives, showing potential for antimicrobial and anticancer applications. These compounds were characterized and their mass spectral fragmentation patterns investigated, underscoring their relevance in developing new therapeutic agents (Sherif, 2014).
Synthesis and Biological Activities
The synthesis and structural analysis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones demonstrated a broad spectrum of biological activities, including antimicrobial properties. These derivatives highlight the ongoing interest in thiazolidine derivatives for potential pharmacological applications (Popov-Pergal et al., 2010).
Eigenschaften
IUPAC Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2S2/c1-23-16-7-4-13(19)8-12(16)9-15-17(22)25-18(21-15)24-10-11-2-5-14(20)6-3-11/h2-9H,10H2,1H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYCTWUEEKDPOB-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4059351.png)
![9,15-dioxo-14-phenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-11-carboxylic acid](/img/structure/B4059352.png)
![ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4059354.png)
![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B4059362.png)
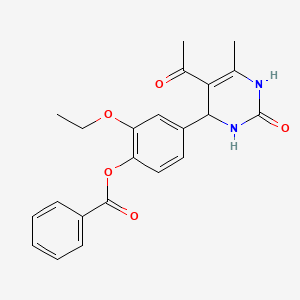
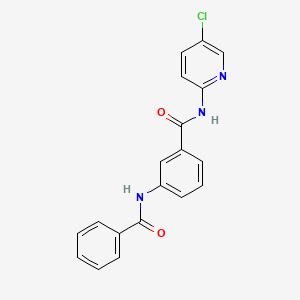
![2-[3-(Furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B4059383.png)
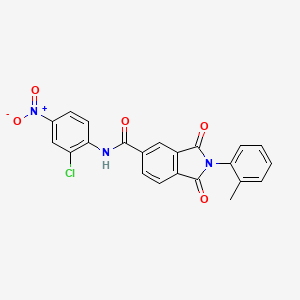
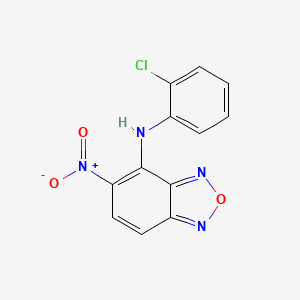
![5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4059403.png)
![2-[(3,4,5-trimethoxybenzoyl)amino]butanedioic Acid](/img/structure/B4059406.png)
![2-(benzylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4059426.png)
